molecular formula C16H19NO4 B4929576 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B4929576
M. Wt: 289.33 g/mol
InChI Key: BRNHIAFTSLYVQP-UHFFFAOYSA-N
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Description

2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromenone core, which is a common structural motif in many natural and synthetic bioactive molecules.

Properties

IUPAC Name

2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-3-4-5-11-8-15(19)21-16-10(2)13(7-6-12(11)16)20-9-14(17)18/h6-8H,3-5,9H2,1-2H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNHIAFTSLYVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:

  • Starting Material Preparation: : The synthesis begins with the preparation of 4-butyl-8-methyl-2-oxo-2H-chromen-7-ol. This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.

  • Esterification: : The hydroxyl group of the chromenone derivative is then esterified with chloroacetic acid in the presence of a base such as potassium carbonate to form 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid.

  • Amidation: : Finally, the ester is converted to the amide by reacting with ammonia or an amine under suitable conditions, often using a coupling reagent like N,N’-carbonyldiimidazole (CDI) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The chromenone core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

  • Reduction: : Reduction of the chromenone can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the corresponding dihydro derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has several applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules, particularly in the development of new coumarin derivatives with potential biological activities.

  • Biology: : Studied for its potential as a fluorescent probe due to the inherent fluorescence of the coumarin core, useful in imaging and diagnostic applications.

  • Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Coumarin derivatives are known to inhibit various enzymes and pathways involved in disease processes.

  • Industry: : Utilized in the development of new materials, such as photoactive polymers and coatings, due to its ability to undergo photochemical reactions.

Mechanism of Action

The biological activity of 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is primarily attributed to its interaction with various molecular targets:

    Enzyme Inhibition: It can inhibit enzymes like DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division.

    Pathway Modulation: The compound may modulate signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-7-hydroxycoumarin: Known for its anticoagulant properties.

    7-amino-4-methylcoumarin: Used in the synthesis of various bioactive molecules.

    Coumarin-3-carboxylic acid: Studied for its anti-inflammatory and antimicrobial activities.

Uniqueness

2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide stands out due to its specific substitution pattern, which imparts unique physicochemical properties and biological activities. The presence of the butyl and acetamide groups enhances its lipophilicity and potential for interaction with biological membranes and enzymes.

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